tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate
Overview
Description
“tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate” is a chemical compound with the CAS Number: 1803582-00-4 . It has a molecular weight of 269.69 and is typically in powder form . This compound is used in various scientific research fields, including medicine, materials science, and organic chemistry.
Molecular Structure Analysis
The molecular formula of “tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate” is C10H12ClN5O2 . The InChI key and other specific structural details are not provided in the available resources.Physical And Chemical Properties Analysis
“tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate” is a powder with a molecular weight of 269.69 . It is typically stored at 4 degrees Celsius . Other specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Enzymatic Synthesis
Compounds with tert-butyl groups have been used in enzymatic synthesis processes. For example, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate is a valuable chiral synthon used for synthesizing cholesterol-lowering drugs like atorvastatin and rosuvastatin .
Asymmetric Synthesis
The tert-butyl group’s unique reactivity pattern has been exploited in asymmetric synthesis, providing high stereoselectivity and catalytic activity under relatively mild reaction conditions .
Peptide Synthesis
Tert-butyl-protected amino acid ionic liquids have been utilized in peptide synthesis, enhancing amide formation without the addition of base and yielding dipeptides efficiently .
Chemical Transformations
The tert-butyl group’s reactivity has been highlighted in various chemical transformations, playing a role in biosynthetic and biodegradation pathways .
properties
IUPAC Name |
tert-butyl 2-amino-6-chloropurine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)16-4-13-7-5(16)6(11)14-8(12)15-7/h4H,1-3H3,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMOFWXJEZGPMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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